molecular formula C13H19N3O4S B13457940 Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate

Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate

Cat. No.: B13457940
M. Wt: 313.37 g/mol
InChI Key: XFOQTJSKPXXQBQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl ester group, a pyrimidine sulfonyl moiety, and an azetidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods are efficient and can be scaled up for industrial production.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Common reagents used in these processes include di-tert-butyl dicarbonate, sodium bicarbonate, and various organic solvents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate is unique due to its combination of a pyrimidine sulfonyl group and an azetidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific disciplines.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

tert-butyl 3-(pyrimidin-2-ylsulfonylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-7-10(8-16)9-21(18,19)11-14-5-4-6-15-11/h4-6,10H,7-9H2,1-3H3

InChI Key

XFOQTJSKPXXQBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)C2=NC=CC=N2

Origin of Product

United States

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